3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O2/c1-2-3(8)4(9-11-2)10-5(6)7/h5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQVMFQOGRCQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
The molecular structure of this compound can be characterized by its unique functional groups which contribute to its biological properties. The compound features a difluoromethoxy group that enhances its lipophilicity and potentially affects its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 162.11 g/mol |
| LogP | 1.5 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This modulation can lead to various physiological effects, including anti-inflammatory responses and potential therapeutic benefits in respiratory diseases.
Biological Activity
Recent research has explored the compound's efficacy in several biological assays:
- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests its potential use in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antitumor Effects : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against certain cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Properties : Research indicates that this compound may provide neuroprotective effects by modulating oxidative stress pathways. In animal models, it has been shown to enhance cognitive function following ischemic injury .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Asthma Models : In a controlled study involving guinea pigs subjected to allergen exposure, administration of the compound resulted in a marked decrease in airway hyperreactivity and eosinophilic inflammation compared to control groups .
- Cancer Treatment Trials : A phase I clinical trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. Preliminary results showed promising antitumor activity with manageable side effects .
Scientific Research Applications
Chemical Synthesis and Properties
The compound belongs to the oxazole family, which is known for its diverse biological activities. The difluoromethoxy group enhances lipophilicity and influences the compound's interaction with biological targets. Recent studies have highlighted the importance of difluoromethylation in synthesizing biologically active compounds, as it can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .
Research has indicated that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study screening a library of compounds identified several with anthelmintic activity, suggesting that derivatives of oxazoles could be effective against parasitic infections .
Case Study: Anthelmintic Activity
In a recent study involving 181 compounds, 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine was part of a screening process that revealed its potential efficacy against certain helminths. The results showed that several compounds could kill over 50% of the worms within 72 hours .
Pharmaceutical Applications
Fluorinated compounds are increasingly prominent in drug discovery due to their unique properties that enhance drug performance. The introduction of difluoromethoxy groups can improve binding affinity to target proteins and alter metabolic pathways.
Table 2: Examples of Fluorinated Drugs
| Drug Name | Target Condition | Fluorine Substituent |
|---|---|---|
| Roflumilast | Chronic Obstructive Pulmonary Disease (COPD) | Difluoromethyl group |
| Fluoxetine | Depression | Trifluoromethyl group |
Agrochemical Applications
The agricultural sector also benefits from fluorinated compounds for developing pesticides and herbicides. The unique properties of difluoromethoxy groups can enhance the efficacy and selectivity of agrochemicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The target compound’s difluoromethoxy group contrasts with analogs bearing trifluoromethyl (-CF3), bromo (-Br), or fluorophenyl substituents. Key comparisons include:
a. 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- Substituents : Trifluoromethylphenyl at C4, methyl at C3, amine at C5.
- Molecular Weight : 242.20 g/mol .
- Key Features : The -CF3 group is strongly electron-withdrawing, increasing the oxazole ring’s electron deficiency compared to the target compound’s -OCF2H group. This may enhance metabolic stability but reduce solubility.
b. 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
- Substituents : Difluorophenyl at C3, amine at C5.
- Molecular Weight : 196.15 g/mol .
- The amine at C5 (vs. C4 in the target compound) alters hydrogen-bonding accessibility.
c. 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Core Heterocycle Variations
a. 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Table 1: Structural and Physicochemical Comparison
Research Implications
- Medicinal Chemistry : The difluoromethoxy group in the target compound balances electron-withdrawing effects and solubility better than bulkier substituents (e.g., -CF3).
- Material Science : Fluorinated oxazoles may serve as building blocks for liquid crystals or polymers due to their polarity and thermal stability.
Q & A
Q. How can researchers optimize the synthesis of 3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine?
Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction monitoring. For example:
- Substitution reactions : Use nucleophiles (e.g., amines or thiols) under basic conditions to introduce the difluoromethoxy group. Potassium carbonate in DMF is effective for facilitating such reactions at room temperature .
- Reductive steps : Employ SnCl₂·2H₂O in ethanol under reflux (75°C) for nitro group reduction, followed by alkaline extraction to isolate intermediates .
- Purification : Use column chromatography or recrystallization to achieve high purity. Monitor reaction progress via TLC (e.g., ethyl acetate/hexane systems) .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹⁹F NMR to confirm the difluoromethoxy group’s presence and ¹H/¹³C NMR for backbone structure validation.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) on instruments like Orbitrap Fusion Lumos ensures accurate molecular weight determination .
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement and ORTEP-3 for visualization, enabling precise bond-length/angle analysis .
Q. How should researchers address the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
- Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DMF, DCM) during synthesis .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. What crystallographic strategies are recommended for analyzing intermolecular interactions in this compound?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust algorithms for hydrogen-bond network analysis .
- Hydrogen-bond graph sets : Utilize Etter’s graph theory to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict packing behavior .
Q. How can researchers design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Core modifications : Introduce substituents at the oxazole 5-position (e.g., trifluoromethyl, pyridyl) to enhance lipophilicity or target binding .
- In silico modeling : Perform docking studies using crystal structure data to predict interactions with biological targets (e.g., kinases, antimicrobial enzymes) .
- Biological assays : Test derivatives for antimicrobial activity via MIC assays or anticancer potential via MTT cytotoxicity screening .
Q. What experimental approaches resolve contradictions in reported reaction yields or purity?
Methodological Answer:
- Reproducibility checks : Standardize solvent quality (e.g., anhydrous DMF) and catalyst batch to minimize variability .
- Advanced analytics : Use 2D NMR (HSQC, HMBC) to confirm regiochemical outcomes and GC-MS to detect trace impurities .
- Statistical design : Apply DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
